molecular formula C13H23NO5 B6178732 4-tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate CAS No. 2639403-98-6

4-tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate

Cat. No. B6178732
CAS RN: 2639403-98-6
M. Wt: 273.3
InChI Key:
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Description

4-tert-Butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate (4-TBMDM-3,4-DC) is a synthetic compound used in a variety of scientific research applications. It is a colorless to light yellow liquid with a melting point of -25 °C and a boiling point of 156-158 °C. 4-TBMDM-3,4-DC is soluble in water, ethanol, ether and other organic solvents and can be used in a variety of laboratory experiments.

Scientific Research Applications

4-TBMDM-3,4-DC is a useful compound for a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a component of biological assays. It is also used to study the structure and function of proteins, as well as the structure of DNA.

Mechanism of Action

4-TBMDM-3,4-DC has been found to interact with proteins and DNA in a variety of ways. It can bind to proteins, altering their structure and function, and it can interact with DNA, causing changes in gene expression. It can also bind to other molecules, such as lipids, and can act as an inhibitor of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TBMDM-3,4-DC are not well-understood. However, it has been found to interact with proteins and DNA, suggesting that it may have an effect on gene expression. It has also been found to inhibit the activity of enzymes, suggesting that it may have an effect on metabolic pathways.

Advantages and Limitations for Lab Experiments

4-TBMDM-3,4-DC has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and can be synthesized in a two-step reaction. It is also soluble in a variety of organic solvents and can be used in a variety of research applications. The main limitation of 4-TBMDM-3,4-DC is that its biochemical and physiological effects are not well-understood.

Future Directions

There are several potential future directions for research involving 4-TBMDM-3,4-DC. These include further study of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted on its potential use as a catalyst for the synthesis of polymers, and its potential use in the study of protein structure and function. Finally, further research could be conducted on its potential use as an inhibitor of enzymes, and its potential use in the study of DNA structure.

Synthesis Methods

4-TBMDM-3,4-DC can be synthesized using a two-step reaction. In the first step, 3-methyl-4-tert-butylmorpholine-3,4-dicarboxylic acid is synthesized from the reaction of 3-methyl-4-tert-butylmorpholine with 2,3-dichloro-5,5-dimethyl-1,4-dioxane. In the second step, the acid is reacted with anhydrous sodium acetate to form 4-TBMDM-3,4-DC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate' involves the reaction of tert-butyl acetoacetate with 3-methyl-5,5-dimethylmorpholine-2,4-dione in the presence of a base to form the intermediate product. This intermediate product is then reacted with methyl iodide to form the final product.", "Starting Materials": [ "tert-butyl acetoacetate", "3-methyl-5,5-dimethylmorpholine-2,4-dione", "base", "methyl iodide" ], "Reaction": [ "Step 1: Add tert-butyl acetoacetate and 3-methyl-5,5-dimethylmorpholine-2,4-dione to a reaction flask.", "Step 2: Add a base such as sodium hydride or potassium carbonate to the reaction flask.", "Step 3: Heat the reaction mixture to a temperature of 80-100°C and stir for several hours until the intermediate product is formed.", "Step 4: Cool the reaction mixture and add methyl iodide to the flask.", "Step 5: Heat the reaction mixture to a temperature of 80-100°C and stir for several hours until the final product is formed.", "Step 6: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

2639403-98-6

Molecular Formula

C13H23NO5

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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